4-butoxy-N'-[(E)-(2,3,5,6-tetramethylphenyl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a butoxy group and a tetramethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-butoxybenzohydrazide with 2,3,5,6-tetramethylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-BUTOXYBENZOHYDRAZIDE: Similar structure but lacks the tetramethylphenyl moiety.
2,3,5,6-TETRAMETHYLBENZALDEHYDE: Contains the tetramethylphenyl group but lacks the hydrazide functionality.
Uniqueness
4-BUTOXY-N’~1~-[(E)-1-(2,3,5,6-TETRAMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the combination of its butoxy and tetramethylphenyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H28N2O2 |
---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
4-butoxy-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-6-7-12-26-20-10-8-19(9-11-20)22(25)24-23-14-21-17(4)15(2)13-16(3)18(21)5/h8-11,13-14H,6-7,12H2,1-5H3,(H,24,25)/b23-14+ |
InChI-Schlüssel |
NFASYLBTZFNEFY-OEAKJJBVSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2C)C)C)C |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.